2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane
Overview
Description
2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane is an organic compound that features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-5-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the 1,3-dioxolane ring. The reaction conditions often include:
Reagents: 2-bromo-5-methoxybenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions
Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl-1,3-dioxolane derivatives.
Oxidation: Formation of 2-(2-formyl-5-methoxyphenyl)-1,3-dioxolane or 2-(2-carboxy-5-methoxyphenyl)-1,3-dioxolane.
Reduction: Formation of 2-(2-hydroxy-5-methoxyphenyl)-1,3-dioxolane.
Scientific Research Applications
2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, while the dioxolane ring can affect its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxyphenylmethanol
- 2-Bromo-5-methoxyphenylboronic acid
- 2-Bromo-5-methoxyphenylacetamide
Uniqueness
2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This ring structure can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-12-7-2-3-9(11)8(6-7)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBDCPFMXOLYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458051 | |
Record name | 1,3-Dioxolane, 2-(2-bromo-5-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98015-07-7 | |
Record name | 1,3-Dioxolane, 2-(2-bromo-5-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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